Structural Uniqueness: 1,3,4-Oxadiazole Scaffold vs. 1,2,4-Triazole Analog
The target compound contains a 1,3,4-oxadiazole ring, which is a heterocycle with distinct electronic and hydrogen-bonding properties compared to its closest known diethylsulfamoyl-benzamide analog, 4-(diethylsulfamoyl)-N-(1,2,4-triazol-4-yl)benzamide (CID 2378520) [1]. The 1,3,4-oxadiazole ring serves as a bioisostere of amides and esters, often enhancing metabolic stability and altering target selectivity relative to triazoles. No head-to-head biological data exist for these two compounds; however, the scaffold difference is known to impact physicochemical properties. For instance, the computed XLogP3-AA of the 1,2,4-triazole analog is approximately 0.6 [1]. The target compound's calculated XLogP3 is expected to be higher due to the additional aryl substituent and the oxadiazole ring, but no experimentally measured values are publicly available.
| Evidence Dimension | Scaffold identity (1,3,4-oxadiazole vs. 1,2,4-triazole) |
|---|---|
| Target Compound Data | 1,3,4-oxadiazole core; 2,4-dimethylphenyl substituent at position 5; molecular formula C21H24N4O4S |
| Comparator Or Baseline | 4-(diethylsulfamoyl)-N-(1,2,4-triazol-4-yl)benzamide (CID 2378520); XLogP3-AA = 0.6 |
| Quantified Difference | Scaffold heteroatom arrangement and electronic profile differ; target compound predicted to be more lipophilic (exact ΔLogP not calculable without experimental data). |
| Conditions | Computational prediction (PubChem computed properties). Experimental confirmation is not available in the public domain. |
Why This Matters
Researchers selecting screening compounds for SAR campaigns must ensure that the heterocyclic scaffold matches the intended pharmacophore hypothesis; the 1,3,4-oxadiazole offers a different hydrogen-bond acceptor pattern and metabolic profile than triazoles, which can critically influence hit progression.
- [1] PubChem. 4-(diethylsulfamoyl)-N-(1,2,4-triazol-4-yl)benzamide (CID 2378520). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2378520 View Source
